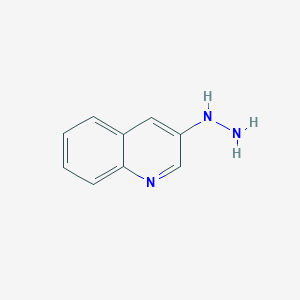

3-Hydrazinylquinoline

Vue d'ensemble

Description

3-Hydrazinylquinoline, also known as 3-Hydrazinyl-2-quinolinecarboxylic acid, is a quinoline derivative that has been studied extensively due to its potential applications in the field of medicinal chemistry. It is a heterocyclic aromatic compound with a molecular formula of C9H7N3O2 and a molecular weight of 191.17 g/mol. It has a molar mass of 191.17 g/mol and a melting point of 215-218 °C. This compound is a colorless solid that is soluble in water, ethanol, and ether.

Applications De Recherche Scientifique

Conception et Chimie Médicinale

3-Hydrazinylquinoline : sert de modèle de base dans la conception de médicaments en raison de son large spectre d’activité biologique. C’est un pharmacophore clé dans la recherche en chimie médicinale, conduisant au développement de nouveaux médicaments ayant des efficacités substantielles .

Synthèse de Motifs de Quinoline Fonctionnalisés

Ce composé est utilisé dans la synthèse de motifs de quinoline fonctionnalisés. Ces motifs se sont révélés prometteurs dans divers domaines thérapeutiques, y compris les applications antitumorales, anticonvulsivantes, anti-inflammatoires et antimicrobiennes .

Développement d’Agents Antihypertenseurs

This compound : les dérivés ont été utilisés dans la conception d’inhibiteurs puissants et sélectifs de la synthétase d’aldostérone. Ces inhibiteurs présentent une activité antihypertensive, ce qui est crucial pour la gestion des conditions d’hypertension artérielle .

Agents Antitumoraux et Antiviraux

L’introduction de substituants hétérocycliques à des positions spécifiques sur l’échafaudage de la quinoline a conduit à la préparation d’échafaudages chimériques. Ceux-ci ont amélioré les activités biologiques et sont explorés comme agents antitumoraux et antiviraux potentiels .

Candidats aux Médicaments Analgésiques et Anti-inflammatoires

Les chercheurs ont utilisé This compound dans le développement de nouveaux candidats aux médicaments analgésiques et anti-inflammatoires. Ceci est réalisé en introduisant des substituants hétérocycliques qui améliorent l’efficacité du composé .

Protocoles de Synthèse Innovants

Le composé joue un rôle dans les protocoles de synthèse innovants qui emploient une annulation simultanée ou séquentielle de différents noyaux hétérocycliques. Cela conduit à la création de nouveaux composés avec des applications pharmaceutiques potentielles .

Mécanisme D'action

Target of Action

3-Hydrazinylquinoline primarily targets Mycobacterium tuberculosis enoyl reductase (INHA) . INHA is an essential enzyme involved in the synthesis of mycolic acids, which are key components of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

It is believed that the compound interacts with the enzyme, inhibiting its function and thereby disrupting the synthesis of mycolic acids . This disruption leads to a weakened cell wall, making the bacterium more susceptible to the immune response and other drug treatments .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mycolic acid synthesis pathway . By inhibiting INHA, this compound disrupts this pathway, leading to a decrease in the production of mycolic acids and a subsequent weakening of the bacterial cell wall .

Pharmacokinetics

The compound’s pharmacokinetic properties were predicted using qikprop software

Result of Action

The inhibition of INHA by this compound results in a decrease in the production of mycolic acids, leading to a weakened bacterial cell wall . This can result in the death of the bacterium or make it more susceptible to the immune response and other drug treatments .

Analyse Biochimique

Biochemical Properties

Quinoline, the parent compound of 3-Hydrazinylquinoline, is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds such as quinoline have been implicated in several major brain diseases, including Huntington’s disease and schizophrenia

Molecular Mechanism

Quinoline derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

quinolin-3-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISWOHCLTBUICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276065 | |

| Record name | 3-Hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-78-9 | |

| Record name | 3-Hydrazinylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

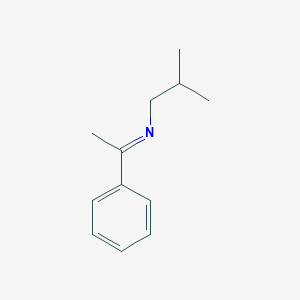

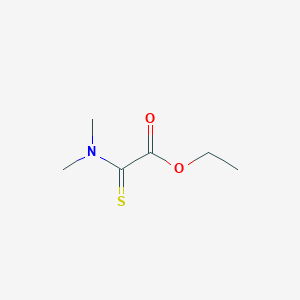

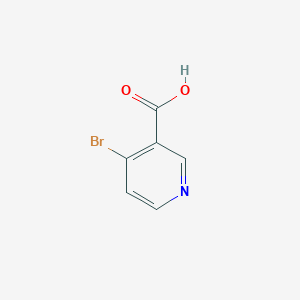

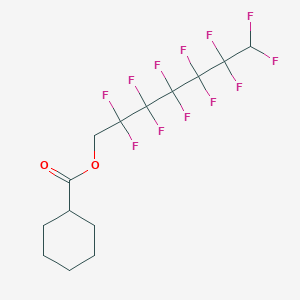

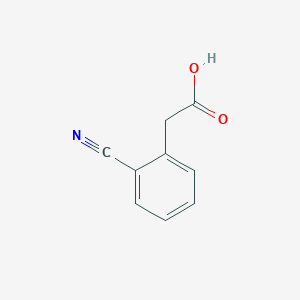

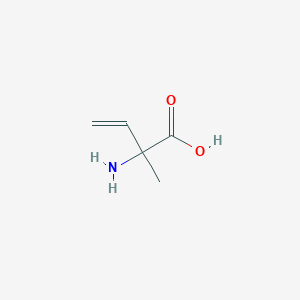

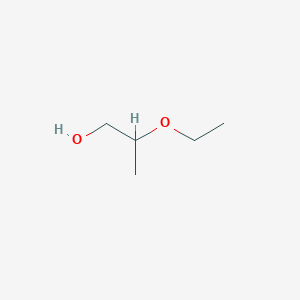

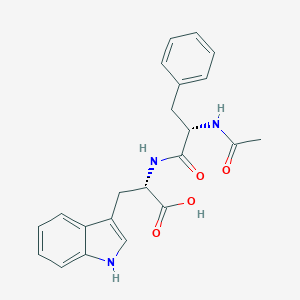

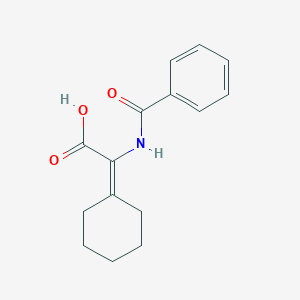

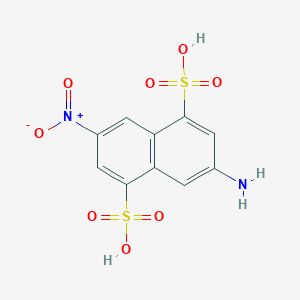

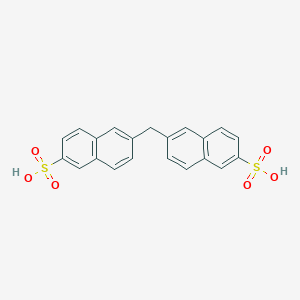

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.